
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CEM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in both water and organic solvents. CEM has been found to exhibit a wide range of biological activities, making it a valuable tool for studying various biochemical processes.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves its ability to bind to the active site of target enzymes and receptors, thereby inhibiting their activity. It has been found to interact with the amino acid residues present in the active site of these proteins, leading to a conformational change that prevents their catalytic activity.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been found to reduce inflammation by inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. In addition, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce pain by inhibiting the activity of the kappa opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its high potency and specificity towards its target enzymes and receptors. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is its potential toxicity towards non-target proteins, which can lead to unwanted side effects.
Orientations Futures
There are several future directions that can be explored using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. One potential area of research is the development of novel inhibitors of cathepsin B and L, which can be used for the treatment of cancer and other pathological conditions. Another area of research is the development of selective inhibitors of the kappa opioid receptor, which can be used for the treatment of pain without the unwanted side effects associated with traditional opioid drugs. Finally, the development of new synthetic routes for N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide can also be explored to improve its efficiency and reduce its cost of production.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a catalytic amount of piperidine. The resulting product is then treated with ethyl chloroformate to form the final compound, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been extensively used in scientific research as a potent inhibitor of various enzymes and receptors. It has been found to inhibit the activity of several proteases, including cathepsin B and cathepsin L, which are involved in various pathological conditions such as cancer and inflammation. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to inhibit the activity of the kappa opioid receptor, which is involved in pain management.
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-12-5-3-11(4-6-12)13(17)7-8-14(18)16-10-9-15/h3-6H,2,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOTEOFMFSSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)

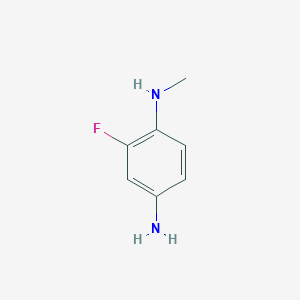
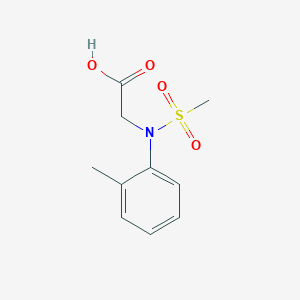
![N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2797679.png)
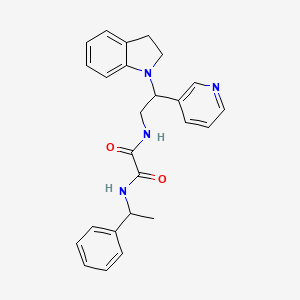
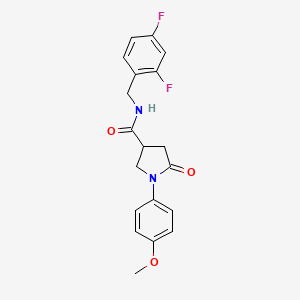
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2797685.png)
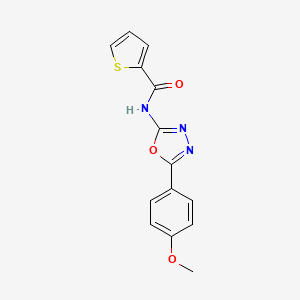

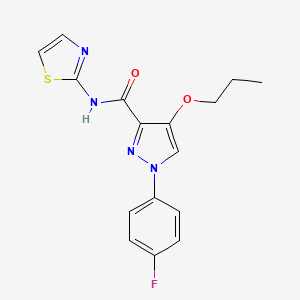
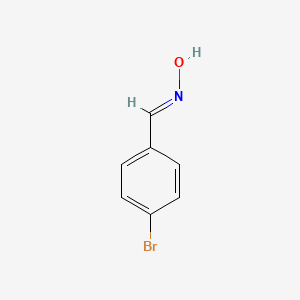
![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)